molecular formula C14H10F3NO2 B7962756 Methyl 5-(3-(trifluoromethyl)phenyl)picolinate

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate

Cat. No.: B7962756
M. Wt: 281.23 g/mol
InChI Key: KANJOPRAQVZBNG-UHFFFAOYSA-N
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Description

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-(trifluoromethyl)phenyl)picolinate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with methyl picolinate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(3-(trifluoromethyl)phenyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)picolinate
  • Methyl 3-fluoro-5-(trifluoromethyl)picolinate
  • Methyl 6-(trifluoromethyl)picolinate

Uniqueness

Methyl 5-(3-(trifluoromethyl)phenyl)picolinate is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

methyl 5-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-13(19)12-6-5-10(8-18-12)9-3-2-4-11(7-9)14(15,16)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANJOPRAQVZBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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